PPARα Transactivation Potency of Phytanate vs. Pristanate
Phytanic acid and pristanic acid both activate PPARα, but their potency differs. In a PPRE-driven reporter gene assay, significant induction was observed with phytanic acid at 3 μM and pristanic acid at 1 μM, indicating that pristanic acid is approximately 3-fold more potent on a molar basis in this specific assay context [1].
| Evidence Dimension | Concentration for significant PPARα transactivation via PPRE |
|---|---|
| Target Compound Data | 3 μM |
| Comparator Or Baseline | Pristanic acid: 1 μM |
| Quantified Difference | Pristanic acid is ~3-fold more potent |
| Conditions | PPRE-driven reporter gene assay; ligand-binding domain of PPARα |
Why This Matters
Researchers seeking to modulate PPARα activity with distinct potency should select the appropriate ligand; pristanate offers higher potency, but phytanate is required when RXR co-activation is also desired.
- [1] Zomer, A. W. M., van der Burg, B., Jansen, G. A., Wanders, R. J. A., Poll-The, B. T., & van der Saag, P. T. (2000). Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor alpha. Journal of Lipid Research, 41(11), 1801-1807. View Source
